molecular formula C13H11ClO B1220009 (2-Chlorophenyl)(phenyl)methanol CAS No. 6954-45-6

(2-Chlorophenyl)(phenyl)methanol

Cat. No. B1220009
CAS RN: 6954-45-6
M. Wt: 218.68 g/mol
InChI Key: JGDRELLAZGINQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-chlorophenyl)(phenyl)methanol has been explored through various methodologies, including the Friedel–Crafts acylation reaction. Notably, one study presented the preparation of (2-chlorophenyl)(phenyl)methanones by Friedel–Crafts acylation of 2-chlorobenzoic acids and 2-(2-chlorophenyl)acetic acids, utilizing microwave heating, cyanuric chloride, pyridine, and AlCl3 or FeCl3 as catalysts. This method highlighted the efficiency of microwave heating in achieving higher yields compared to conventional methods, with FeCl3 being less expensive and less toxic, offering comparable yields and requiring no chromatographic purification for the ketones produced (Mahdi et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, providing insights into the molecular configurations and interactions critical for understanding (2-chlorophenyl)(phenyl)methanol's structural characteristics. For instance, crystal structure analyses reveal the molecular conformation and packing stabilized by intermolecular interactions, crucial for determining the compound's reactivity and potential applications (Dong & Huo, 2009).

Chemical Reactions and Properties

Chemical reactions involving (2-chlorophenyl)(phenyl)methanol span a wide range, from its synthesis to its participation in further chemical transformations. Studies have detailed the photogeneration and reactivity of phenyl cations from aromatic halides, showcasing the compound's role in synthesizing anti-mycobacterial agents and exploring its weak interactions in various molecular structures (Protti et al., 2004).

Physical Properties Analysis

The physical properties of (2-chlorophenyl)(phenyl)methanol, such as solubility, melting point, and crystalline structure, are essential for its application in different fields. X-ray analysis and spectroscopic studies provide a comprehensive understanding of its physical characteristics, aiding in the optimization of conditions for its synthesis and application (Toda et al., 1985).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents and participation in different chemical reactions, are pivotal for utilizing (2-chlorophenyl)(phenyl)methanol in synthetic chemistry. Research into its molecular docking, quantum chemical calculations, and antimicrobial activity highlights its versatile chemical behavior and potential for development into useful chemical entities (Sivakumar et al., 2021).

Scientific Research Applications

  • Pharmaceuticals : This compound could be used as an intermediate in the synthesis of pharmaceuticals. The specific drugs that could be synthesized would depend on the other reactants and conditions used in the reaction .

  • Agrochemicals : “(2-Chlorophenyl)(phenyl)methanol” could also be used in the synthesis of agrochemicals, such as pesticides or fertilizers .

  • Polymers : This compound could potentially be used in the synthesis of polymers. The specific type of polymer would depend on the other monomers used in the reaction .

  • Dyes and Pigments : “(2-Chlorophenyl)(phenyl)methanol” could be used in the synthesis of dyes and pigments. The specific color and properties of the dye or pigment would depend on the other reactants used in the synthesis .

  • Cosmetics : This compound could potentially be used in the synthesis of certain cosmetic products .

  • Research : “(2-Chlorophenyl)(phenyl)methanol” could be used in various research applications. For example, it could be used to study reaction mechanisms or to develop new synthetic methods .

  • Pharmaceuticals : This compound could be used as an intermediate in the synthesis of pharmaceuticals. The specific drugs that could be synthesized would depend on the other reactants and conditions used in the reaction .

  • Agrochemicals : “(2-Chlorophenyl)(phenyl)methanol” could also be used in the synthesis of agrochemicals, such as pesticides or fertilizers .

  • Polymers : This compound could potentially be used in the synthesis of polymers. The specific type of polymer would depend on the other monomers used in the reaction .

  • Dyes and Pigments : “(2-Chlorophenyl)(phenyl)methanol” could be used in the synthesis of dyes and pigments. The specific color and properties of the dye or pigment would depend on the other reactants used in the synthesis .

  • Cosmetics : This compound could potentially be used in the synthesis of certain cosmetic products .

  • Research : “(2-Chlorophenyl)(phenyl)methanol” could be used in various research applications. For example, it could be used to study reaction mechanisms or to develop new synthetic methods .

Safety And Hazards

“(2-Chlorophenyl)(phenyl)methanol” may cause respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed . Therefore, appropriate safety protocols and regulations should be adhered to when handling this compound .

Future Directions

Given its unique chemical structure and potential applications in research and industry, “(2-Chlorophenyl)(phenyl)methanol” may exhibit interesting physical and chemical characteristics, making it suitable for applications such as organic synthesis, pharmaceutical research, and material science . Its versatility allows for potential modification and functionalization, enabling the development of derivatives with tailored properties for specific applications .

properties

IUPAC Name

(2-chlorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDRELLAZGINQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861669
Record name (2-Chlorophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(phenyl)methanol

CAS RN

6954-45-6
Record name 2-Chlorobenzhydrol, (+/-)-
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Record name 6954-45-6
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Record name (2-chlorophenyl)(phenyl)methanol
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Record name 2-CHLOROBENZHYDROL, (±)-
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Synthesis routes and methods I

Procedure details

A mixture containing 15.0 g (0.0692 mole) of 2-chlorobenzophenone, 4.1 g (0.1094 mole) of sodium borohydride, and 200 ml of anhydrous isopropanol is heated to reflux and maintained at reflux until the reaction is complete (2.0 hours), as indicated by vpc techniques. The solvent is removed in vacuo, whereupon the residue is diluted with ether, washed with a dilute hydrochloric acid solution and with water until neutral, dried (magnesium sulfate), and concentrated in vacuo. Recrystallization of the resulting residue from petroleum ether affords 11.5 g (0.0526 mole) of 2-chlorobenzhydrol, m.p. 61°-63°.
Quantity
15 g
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4.1 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
C Miao, H Zhuang, Y Wen, F Han… - European Journal of …, 2019 - Wiley Online Library
Thioethers as important building blocks have been usually found in organic synthesis. Herein, a series of long chained acid‐functionalized ionic liquids derived from pyrrolidine were …
J Zhong, H Guo, M Wang, M Yin, M Wang - Tetrahedron: Asymmetry, 2007 - Elsevier
A new series of amino alcohols with a chiral cyclopropane backbone have been developed and used in the catalytic asymmetric diethylzinc addition and phenyl transfer to various types …
Number of citations: 48 www.sciencedirect.com
F Han, L Yang, Z Li, C Xia - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
A series of sulfonic acid‐functionalized (SO 3 H‐functionalized) ionic liquids was synthesized and used as metal‐free, highly selective and efficient catalysts for the direct amination of …
Number of citations: 61 onlinelibrary.wiley.com
J Zhou, J Ye, Y Zhang, Z Li, J Li, D Liu… - Advanced Synthesis & …, 2023 - Wiley Online Library
The RuPHOX‐Ru catalyzed asymmetric hydrogenation of diaryl ketones has been established, providing the corresponding chiral diaryl methanols in up to 99% yield and 99% ee. The …
Number of citations: 1 onlinelibrary.wiley.com
S Kobayashi, T Tamura, S Yoshimoto… - Chemistry–An Asian …, 2019 - Wiley Online Library
4‐Methyltetrahydropyran (4‐MeTHP) is a hydrophobic cyclic ether with potential for industrial applications. We herein report, for the first time, a comprehensive study on the performance …
Number of citations: 15 onlinelibrary.wiley.com
J Regier, R Maillet, Y Bolshan - European Journal of Organic …, 2019 - Wiley Online Library
Benzhydryl alcohols were converted into their corresponding diarylazidomethane analogues using azidotrimethylsilane (TMSN 3 ) in the presence of a catalytic amount of a Brønsted …
RN Gaykar, A Bhunia, AT Biju - The Journal of Organic Chemistry, 2018 - ACS Publications
Arynes are highly reactive intermediates, which are utilized for the electrophilic arylation of various X–H bonds (X = O, N, S etc.). Herein, a new synthetic strategy is demonstrated, where …
Number of citations: 17 pubs.acs.org
F Ling, S Nian, J Chen, W Luo, Z Wang… - The Journal of …, 2018 - ACS Publications
A series of air-stable, easily accessible tridentate ferrocene-based diamine-phosphine sulfonamide (f-diaphos) ligands were successfully developed for iridium-catalyzed asymmetric …
Number of citations: 57 pubs.acs.org
P Kalaba, K Pacher, PJ Neill, V Dragacevic, M Zehl… - Biomolecules, 2023 - mdpi.com
The high structural similarity, especially in transmembrane regions, of dopamine, norepinephrine, and serotonin transporters, as well as the lack of all crystal structures of human …
Number of citations: 7 www.mdpi.com
M Das, DF O'Shea - The Journal of Organic Chemistry, 2014 - ACS Publications
The use of Me 3 SiO – /Bu 4 N + as a general activator of organotrimethylsilanes for addition reactions has been established. The broad scope of the method offers trimethylsilanes (…
Number of citations: 42 pubs.acs.org

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